![molecular formula C15H14O3 B191184 (R)-Equol CAS No. 221054-79-1](/img/structure/B191184.png)
(R)-Equol
Overview
Description
(R)-Equol, also known as 7-hydroxy-3-(4-hydroxyphenyl)-chroman, is a naturally occurring metabolite of the isoflavone daidzein. It is a major component of soy-based diets, and is present in a variety of dietary supplements and foods. It has been studied extensively for its potential health benefits, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
(R)-Equol has been studied extensively in the scientific research community. It has been studied for its potential to modulate the activity of certain enzymes, as well as its potential to act as an antioxidant and anti-inflammatory agent. It has also been studied for its potential to interact with certain hormones and receptors, as well as its potential to modulate gene expression.
Mechanism of Action
(R)-Equol is believed to act on a variety of molecular targets, including enzymes, hormones, and receptors. It is believed to modulate the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other substances. It is also believed to interact with certain hormones, such as estrogens, and certain receptors, such as the estrogen receptor.
Biochemical and Physiological Effects
(R)-Equol has been found to possess a variety of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to possess anti-diabetic and anti-obesity effects. It has been found to modulate the activity of certain enzymes, hormones, and receptors, as well as modulate gene expression.
Advantages and Limitations for Lab Experiments
The use of (R)-Equol in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, it is a relatively safe compound, with no known toxic effects. One limitation is that it can be difficult to obtain in large quantities, as it is not commercially available.
Future Directions
The potential of (R)-Equol as a therapeutic agent is still being explored. Future research could focus on the development of new methods for synthesizing (R)-Equol in the laboratory, as well as exploring its potential as a therapeutic agent for a variety of diseases. Additionally, further research could focus on understanding the mechanism of action of (R)-Equol, as well as its potential interactions with other compounds. Finally, further research could focus on the potential of (R)-Equol as a dietary supplement or food additive.
properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-6,8,12,16-17H,7,9H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFCQWZHKCXPAJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318590 | |
Record name | (+)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Equol | |
CAS RN |
221054-79-1 | |
Record name | (+)-Equol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221054-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Equol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221054791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Equol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EQUOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V8RAP1HXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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